Fexofenadine Fexofenadine Fexofenadine is a second generation, long-lasting selective histamine H1 receptor antagonist with antiinflammatory property. Fexofenadine is a highly selective and reversible competitor at peripheral H1 histamine receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This agent interferes with mediators release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition fexofenadine may also inhibit the late-phase allergic reaction by acting on leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Overall, this agent blocks the actions of endogenous histamine, thereby leads to temporary relief of the negative symptoms associated with histamine and achieve effects such as decreased vascular permeability, reduction of pruritus and localized smooth muscle relaxation.
Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Fexofenadine, also known as telfast or allegra, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Fexofenadine is a drug which is used for management of seasonal allergic rhinitis. Fexofenadine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fexofenadine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fexofenadine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, fexofenadine is involved in the fexofenadine H1-antihistamine action pathway. Fexofenadine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 83799-24-0
VCID: VC0015129
InChI: InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
SMILES: CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Molecular Formula: C32H39NO4
Molecular Weight: 501.7 g/mol

Fexofenadine

CAS No.: 83799-24-0

Reference Standards

VCID: VC0015129

Molecular Formula: C32H39NO4

Molecular Weight: 501.7 g/mol

Fexofenadine - 83799-24-0

CAS No. 83799-24-0
Product Name Fexofenadine
Molecular Formula C32H39NO4
Molecular Weight 501.7 g/mol
IUPAC Name 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Standard InChI InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
Standard InChIKey RWTNPBWLLIMQHL-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Appearance Solid powder
Colorform Crystals from methanol-butanone
Melting Point 142.5 °C
195-197 °C
142.5°C
Physical Description Solid
Description Fexofenadine is a second generation, long-lasting selective histamine H1 receptor antagonist with antiinflammatory property. Fexofenadine is a highly selective and reversible competitor at peripheral H1 histamine receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This agent interferes with mediators release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition fexofenadine may also inhibit the late-phase allergic reaction by acting on leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Overall, this agent blocks the actions of endogenous histamine, thereby leads to temporary relief of the negative symptoms associated with histamine and achieve effects such as decreased vascular permeability, reduction of pruritus and localized smooth muscle relaxation.
Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Fexofenadine, also known as telfast or allegra, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Fexofenadine is a drug which is used for management of seasonal allergic rhinitis. Fexofenadine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fexofenadine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fexofenadine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, fexofenadine is involved in the fexofenadine H1-antihistamine action pathway. Fexofenadine is a potentially toxic compound.
Shelf Life Commercially available fexofenadine hydrochloride capsules have an expiration date of 18 or 24 months after the date of manufacture when packaged in the manufacturer's unopened blister packages or high-density polyethylene bottles, respectively. Commercially available fexofenadine hydrochloride 30-mg conventional tablets have an expiration date of 18 months after the date of manufacture when packaged either in the manufacturer's unopened blister packages or high-density polyethylene bottles, whereas the commercially available fexofenadine hydrochloride 60-mg conventional tablets have an expiration date of 30 months after the date of manufacture when packaged either in the manufacturer's unopened blister packages or high-density polyethylene bottles. In addition, fexofenadine hydrochloride 180-mg conventional tablets have an expiration date of 18 or 30 months after the date of manufacture when packaged either in the manufacturer's unopened blister packages or high-density polyethylene bottles, respectively.
Solubility Slightly soluble
In water, 2.4X10-2 mg/L at 25 °C (est)
Synonyms 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzene-acetic Acid; 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-_x000B_dimethylphenylacetic Acid; Carboxyterfenadine; MDL 16455; Terfenadine Acid Metabolite
PubChem Compound 3348
Last Modified Nov 11 2021
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